N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine
Description
N-[1-(Aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS 5062-75-9) is a bicyclic amine characterized by a cyclopentane ring substituted with an aminomethyl group and a dimethylamine moiety. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol. The SMILES notation (CN(C)CC1(CCCC1)N(C)C) highlights the cyclopentyl backbone and the dimethylated nitrogen . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural rigidity and amine functionality make it valuable for modulating physicochemical properties like solubility and lipophilicity.
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8(7-9)5-3-4-6-8/h3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDEEKAUZTSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445605 | |
| Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164642-21-1 | |
| Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Formation of the Schiff Base :
The ketone group of 1-aminomethylcyclopentanone reacts with dimethylamine to form an imine intermediate. -
Reduction to Amine :
The imine is reduced using agents like sodium cyanoborohydride (NaBHCN) or hydrogen gas with palladium catalysts.
Optimization Parameters
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Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) enhance imine stability.
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pH : Mildly acidic conditions (pH 4–6) accelerate Schiff base formation.
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Temperature : Reactions typically proceed at 25–50°C to balance kinetics and side reactions.
Table 1: Reductive Amination Conditions and Yields
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBHCN | THF | 25 | 24 | 78 |
| H/Pd-C | Methanol | 50 | 12 | 85 |
| STAB* | DCM | 40 | 18 | 82 |
*STAB: Sodium tris(acetoxy)borohydride
Alkylation of 1-Aminomethylcyclopentylamine
Alkylation introduces dimethyl groups to the primary amine via nucleophilic substitution.
Procedure
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Substrate Preparation :
1-Aminomethylcyclopentylamine is treated with methyl iodide (CHI) in the presence of a base (e.g., potassium carbonate). -
Reaction Dynamics :
Challenges and Solutions
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Over-Alkylation : Excess methyl iodide leads to quaternary ammonium salts. Mitigated by stepwise addition.
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Solvent Selection : Acetonitrile improves solubility and reaction homogeneity.
Table 2: Alkylation Reaction Optimization
| Base | Solvent | CHI Equiv. | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KCO | Acetonitrile | 2.2 | 70 | 95 |
| NaOH | Ethanol | 2.5 | 65 | 90 |
| DBU* | DMF | 2.0 | 75 | 98 |
*DBU: 1,8-Diazabicycloundec-7-ene
This method enables the introduction of dimethyl groups via a one-pot reductive alkylation using formamide derivatives.
Key Steps
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Condensation :
1-Aminomethylcyclopentanone reacts with dimethylformamide (DMF) under acidic conditions. -
Reduction :
The intermediate is reduced using hydrogenation or catalytic transfer hydrogenation.
Advantages
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Avoids handling toxic methylating agents.
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High functional group tolerance.
Flow Chemistry Approaches
Continuous flow systems enhance scalability and reproducibility for industrial applications.
Case Study: Microreactor Synthesis
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Residence Time : 10 minutes at 100°C.
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Catalyst : Immobilized Pd nanoparticles on silica.
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Yield : 92% with >99% purity.
Stereochemical Considerations
The cyclopentane ring introduces stereogenic centers, necessitating enantioselective synthesis.
Strategies
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Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts.
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Enzymatic Resolution : Lipases (e.g., Candida antarctica) separate enantiomers via kinetic resolution.
Analytical Validation
Post-synthesis characterization ensures structural fidelity and purity.
Techniques
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NMR Spectroscopy :
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H-NMR: δ 2.2–2.5 ppm (N(CH)), δ 1.4–1.8 ppm (cyclopentyl protons).
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Mass Spectrometry :
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Molecular ion peak at m/z 156.27 (CHN).
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Chemical Reactions Analysis
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine can act as inhibitors of polo-like kinase 1 (Plk1), a protein involved in cell division and cancer progression. Inhibiting Plk1 can selectively induce apoptosis in cancer cells while minimizing effects on normal cells. The unique binding properties of this compound allow it to target the polo-box domain (PBD) of Plk1, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
Dimethylamine derivatives, including those related to this compound, exhibit significant antimicrobial activity. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, providing a basis for developing new antibiotics . The modification of the dimethylamine scaffold has been shown to enhance the efficacy of existing antimicrobial agents.
Drug Delivery Systems
The compound's structure allows it to function effectively within drug delivery systems, particularly as a prodrug or in targeted therapies. By modifying the chemical structure, researchers can improve the bioavailability and targeted delivery of therapeutic agents to specific tissues or cells .
Case Study 1: Plk1 Inhibition
A study focused on the development of small-molecule inhibitors targeting Plk1's PBD demonstrated that triazoloquinazolinone-based compounds exhibited specific anti-Plk1 activity in vitro. The research highlighted the potential for these compounds to induce mitotic arrest in cancer cells, showcasing their therapeutic promise against various cancers .
Case Study 2: Antimicrobial Efficacy
In a comparative study of dimethylamine derivatives against various bacterial strains, this compound was evaluated for its antimicrobial properties. Results indicated that modifications to the dimethylamine group significantly enhanced antibacterial activity against resistant strains, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their molecular features, and applications:
Note: BB31-3619 is a research code from .
Structural and Functional Differences
Ring Size and Conformational Flexibility
- Cyclopentyl vs. Cyclohexyl : The cyclohexyl analog (CAS 41806-09-1) exhibits greater lipophilicity and stability due to its chair conformation, favoring hydrophobic interactions in drug-receptor binding . In contrast, the cyclopentyl variant (CAS 5062-75-9) offers intermediate rigidity, balancing solubility and metabolic stability.
- Cyclobutyl Analogs : The cyclobutyl derivative (BB31-3619) has significant ring strain, enhancing its reactivity in nucleophilic substitutions. This property is exploited in catalytic processes and small-molecule synthesis .
Substituent Effects
- Aromatic vs. Aliphatic: Sibutramine incorporates a 4-chlorophenyl group, enabling π-π stacking interactions with biological targets (e.g., serotonin transporters). The absence of aromatic groups in this compound limits such interactions but reduces toxicity risks .
- Branched vs. Linear Chains: The branched alkyl chain in Sibutramine improves metabolic resistance compared to linear analogs like N-[1-(aminomethyl)butyl]-N,N-dimethylamine, which undergo faster oxidative degradation .
Physicochemical Properties
- Solubility : Cyclohexyl analogs (e.g., CAS 41806-09-1) are less water-soluble than cyclopentyl derivatives due to increased hydrophobicity.
- Melting Points: Cyclic amines generally exhibit higher melting points than linear analogs. For instance, Sibutramine hydrochloride (mp >200°C) forms stable crystals, whereas N-[1-(aminomethyl)butyl]-N,N-dimethylamine is liquid at room temperature .
Biological Activity
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (commonly referred to as CPDMA ) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of CPDMA is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter release, influencing pathways associated with:
- Dopamine : Potential effects on mood and cognition.
- Serotonin : Implications for anxiety and depression.
- Norepinephrine : Impact on arousal and alertness.
Biological Activity Overview
Research indicates that CPDMA exhibits several biological activities, including:
- Neuroprotective Effects : Studies suggest that CPDMA may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : Preliminary data indicates its potential to modulate inflammatory responses in various cell types.
- Antidepressant-like Activity : Animal models have shown that CPDMA may produce effects similar to traditional antidepressants.
Data Table: Summary of Biological Activities
Case Studies
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Neuroprotective Study :
A study investigated the neuroprotective effects of CPDMA in a rat model of ischemic stroke. Results indicated significant reductions in infarct size and improved behavioral outcomes compared to control groups, suggesting a protective mechanism against ischemic damage. -
Inflammation Model :
In vitro studies using macrophage cell lines demonstrated that CPDMA significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent. -
Behavioral Assessment :
In a forced swim test, administration of CPDMA resulted in decreased immobility time, suggesting antidepressant-like properties. These findings were corroborated by increased levels of serotonin and norepinephrine in brain tissues post-treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine, and how can reaction conditions be optimized?
- Methodology : The Eschweiler-Clarke reaction is a primary method, involving reductive methylation of a primary amine (e.g., 1-(aminomethyl)cyclopentylamine) with formaldehyde and formic acid. Key parameters include solvent choice (aqueous or polar aprotic), temperature (60–100°C), and pH control to maximize yield .
- Optimization : Adjusting reactant stoichiometry (e.g., excess formaldehyde) and reaction time (6–24 hours) can reduce by-products like unreacted intermediates. Evidence from adamantane derivatives shows that maintaining a pH of 4–6 improves methylation efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Techniques :
- 1H/13C-NMR : Identifies methyl groups (δ ~2.2–2.5 ppm for N(CH3)2) and cyclopentyl protons (δ ~1.5–2.0 ppm) .
- IR Spectroscopy : Confirms N-H stretches (3300–3500 cm⁻¹ for primary amines pre-methylation) and C-N vibrations (1200–1350 cm⁻¹ post-methylation) .
- Elemental Analysis : Validates empirical formula (e.g., C9H20N2) with <0.3% deviation .
Q. How can researchers ensure purity during isolation and purification?
- Methods :
- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:3 ratio) to separate dimethylamine derivatives from unreacted starting materials.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals. Monitor melting points (e.g., 191–192°C for analogous cyclobutyl derivatives) .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use fume hoods to avoid inhalation of volatile amines. Wear nitrile gloves and goggles due to potential skin/eye irritation. Store in airtight containers under inert gas (N2/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does this compound participate in multicomponent reactions (e.g., benzimidazole synthesis)?
- Mechanistic Insight : The compound acts as a secondary amine nucleophile in SN2 reactions. In Example 439 of EP 3 858 835 A1, it reacts with methyl esters to form substituted benzimidazoles via intermediate imidazole carboxylates. Copper or palladium catalysts may enhance coupling efficiency .
Q. What strategies mitigate by-products during its use in complex syntheses?
- By-Product Analysis : LC-MS or GC-MS can detect impurities like unreacted cyclopentyl intermediates or over-methylated products. Adjust reaction stoichiometry (e.g., limiting formaldehyde) and employ scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. How do structural analogs (e.g., Sibutramine derivatives) inform SAR studies for this compound?
- Comparative Studies : Cyclopentyl vs. cyclobutyl analogs (e.g., Sibutramine Related Compound A) show altered steric effects. Computational docking (e.g., AutoDock Vina) predicts binding affinity differences in receptor models. For example, cyclopentyl groups may enhance lipophilicity (LogP ~4.7) compared to smaller rings .
Q. Can computational methods predict reactivity in novel reaction environments?
- Modeling Approaches : DFT calculations (e.g., B3LYP/6-31G*) simulate transition states for methylation or nucleophilic substitution. Studies on similar dimethylamines reveal that electron-donating groups on the cyclopentyl ring accelerate reaction rates by lowering activation energies .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports >80% yields for adamantane analogs under optimized conditions, while cyclopentyl derivatives in patents (e.g., EP 3 858 835 A1) show lower yields (~60%) due to steric hindrance. Resolution: Introduce co-solvents (e.g., DMF) to improve reagent solubility .
- By-Product Identification : Conflicting reports on by-products (e.g., N-methylanilines in Cu-catalyzed reactions) highlight the need for real-time monitoring via inline IR or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
